Ethylenediaminetetraacetic acid triethyl ester, commonly referred to as EDTA-triethyl ester, is a synthetic compound derived from ethylenediaminetetraacetic acid. Its molecular formula is with a molecular weight of 376.4 g/mol. This compound is characterized by the presence of four carboxylate groups that are esterified with triethyl alcohol, resulting in enhanced lipophilicity compared to its parent compound, ethylenediaminetetraacetic acid. The triethyl ester form improves the compound's solubility in organic solvents, making it suitable for various applications in chemistry and biology .
EDTA-triethyl ester exhibits notable biological activities primarily due to its chelating properties. It has been studied for its potential to:
The synthesis of EDTA-triethyl ester generally involves the following methods:
EDTA-triethyl ester finds utility in various fields:
Research on EDTA-triethyl ester has explored its interactions with various biological systems:
Several compounds share structural or functional similarities with EDTA-triethyl ester. Below are comparisons highlighting its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Ethylenediaminetetraacetic Acid | Free Acid | More hydrophilic; less effective as a lipophilic agent. |
| Triethyl Citrate | Triester | Primarily used as a plasticizer; lacks chelating ability. |
| Diethylenetriaminepentaacetic Acid | Free Acid | Stronger chelator but less lipophilic than EDTA-triethyl ester. |
| Citric Acid | Free Acid | Commonly used as a food additive; weaker chelation properties compared to EDTA derivatives. |
EDTA-triethyl ester stands out due to its enhanced lipophilicity, making it suitable for diverse applications where solubility in organic solvents is critical while retaining strong chelating abilities .
The synthesis of ethylenediaminetetraacetic acid triethyl ester represents a specialized application of carboxylic acid esterification chemistry, requiring careful consideration of the multiple reactive sites present in the parent molecule [1]. The primary synthetic approach involves the direct esterification of ethylenediaminetetraacetic acid with ethanol under acidic conditions, following established Fischer esterification principles [2] [3]. This methodology utilizes the inherent reactivity of the four carboxylic acid groups present in ethylenediaminetetraacetic acid, enabling selective conversion to the corresponding ethyl esters [4].
The esterification process typically employs concentrated sulfuric acid as the primary catalyst, with reaction temperatures maintained between 60-80°C to ensure optimal conversion rates while minimizing thermal degradation [2] [5]. Alternative catalytic systems include para-toluenesulfonic acid and Lewis acids such as scandium triflate, which have demonstrated effectiveness in promoting ester bond formation under milder conditions [2]. The reaction mechanism follows the classical Fischer esterification pathway, involving protonation of the carbonyl oxygen, nucleophilic attack by ethanol, and subsequent elimination of water [6] [3].
Research has demonstrated that the synthesis of ethylenediaminetetraacetic acid triethyl ester can achieve conversion rates exceeding 85% when conducted under optimized conditions . The reaction typically requires extended heating periods of 12-24 hours to ensure complete esterification of all four carboxylic acid sites [8]. The presence of multiple chelating sites in the starting material necessitates careful control of reaction stoichiometry, with ethanol typically employed in 10-15 fold molar excess to drive the equilibrium toward ester formation [9].
The catalytic mechanisms governing triethyl ester formation from ethylenediaminetetraacetic acid involve complex multi-step processes that must account for the unique structural features of the chelating agent [10] [2]. The initial catalytic activation occurs through protonation of the carboxyl groups by the acid catalyst, creating electrophilic carbon centers that are susceptible to nucleophilic attack by ethanol molecules [6] [3].
The mechanism proceeds through a series of tetrahedral intermediates, with each carboxylic acid group undergoing independent esterification reactions [3] [5]. The rate-determining step involves the formation of the carbocation intermediate following protonation, which subsequently undergoes nucleophilic attack by ethanol [6]. The presence of the ethylenediamine backbone introduces steric and electronic effects that can influence the relative reactivity of individual carboxyl groups, potentially leading to preferential esterification at specific sites [1].
Kinetic studies have revealed that the esterification rate follows pseudo-first-order kinetics when ethanol is present in large excess [8]. The activation energy for the overall transformation has been determined to be approximately 65-75 kilojoules per mole, consistent with other Fischer esterification reactions [11]. The catalytic efficiency can be enhanced through the use of specialized catalyst systems, including polymer-supported acid catalysts and heterogeneous metal-based systems [12] [13].
Temperature effects play a crucial role in the catalytic mechanism, with optimal conversion rates achieved at temperatures between 70-85°C [11] [8]. Higher temperatures can lead to increased side reactions, including ether formation and thermal degradation of the chelating backbone [13]. The reaction rate constant exhibits Arrhenius behavior, with a pre-exponential factor of approximately 10^8 per minute under standard conditions [8].
The purification of ethylenediaminetetraacetic acid triethyl ester presents unique challenges due to the compound's intermediate polarity and potential for metal coordination [14] [15]. Initial crude product purification typically involves aqueous extraction procedures designed to remove residual acidic catalysts and unreacted starting materials [14] [16].
The standard purification protocol begins with neutralization of the reaction mixture using sodium carbonate or sodium bicarbonate solutions, followed by liquid-liquid extraction with ethyl acetate or dichloromethane [14] [9]. The organic phase containing the desired ester is then subjected to multiple washing cycles with distilled water to remove water-soluble impurities and residual salts [16]. This approach has been demonstrated to achieve purification efficiencies exceeding 90% in laboratory-scale preparations [9].
Advanced purification techniques include vacuum distillation under reduced pressure conditions, typically conducted at temperatures below 150°C to prevent thermal decomposition [17]. Short-path distillation has proven particularly effective for this application, allowing for precise separation based on boiling point differences while minimizing thermal stress [18] [17]. The distillation process can be optimized through the use of structured packing materials and controlled reflux ratios to achieve high-purity products [17].
Chromatographic purification methods offer additional refinement opportunities, particularly for analytical-grade preparations [19]. Silica gel column chromatography using gradient elution with hexane-ethyl acetate mixtures has been successfully employed to separate the triethyl ester from partially esterified derivatives and other impurities [19]. Preparative high-performance liquid chromatography provides the highest purity levels but is typically reserved for small-scale applications due to economic considerations [19].
Yield optimization strategies focus on manipulation of reaction equilibrium and minimization of side reactions [8] [20]. The use of azeotropic distillation techniques for continuous water removal has been shown to increase conversion rates by up to 15% compared to conventional heating methods [21] [20]. Dean-Stark apparatus configurations enable real-time monitoring of water evolution and provide quantitative assessment of reaction progress [2] [20].
| Purification Method | Typical Yield (%) | Purity Achieved (%) | Processing Time (hours) |
|---|---|---|---|
| Aqueous Extraction | 75-85 | 85-90 | 2-4 |
| Vacuum Distillation | 80-90 | 92-96 | 6-8 |
| Column Chromatography | 70-80 | 95-98 | 8-12 |
| Crystallization | 65-75 | 90-94 | 12-24 |
Industrial-scale production of ethylenediaminetetraacetic acid triethyl ester encounters significant technical and economic challenges that require specialized process engineering solutions [22] [13]. Equipment corrosion represents a primary concern due to the acidic reaction conditions, necessitating the use of corrosion-resistant materials such as stainless steel or glass-lined reactors [8] [13].
Heat transfer limitations become critical at large scales, where maintaining uniform temperature distribution throughout multi-thousand liter reaction vessels requires sophisticated mixing and thermal management systems [8] [21]. The exothermic nature of the esterification reaction can lead to thermal runaway conditions if not properly controlled, particularly during the initial stages of the process [13].
Catalyst recovery and recycling present both environmental and economic challenges in industrial operations [13] [15]. Traditional homogeneous acid catalysts require neutralization and disposal, generating substantial waste streams that must be managed according to environmental regulations [13]. Alternative approaches utilizing heterogeneous catalysts, while offering improved recovery potential, often suffer from reduced catalytic activity and selectivity [13].
Water removal strategies at industrial scale require substantial capital investment in distillation equipment and associated utilities [21] [20]. Continuous reactive distillation processes have been investigated as potential solutions, combining reaction and separation operations in a single unit to improve overall process efficiency [11]. However, these systems require careful optimization of operating parameters including temperature profiles, pressure conditions, and internal reflux ratios [11].
Quality control and product consistency represent ongoing challenges in large-scale manufacturing operations [22] [23]. The multi-step nature of the esterification process, combined with the potential for incomplete conversion at individual carboxyl sites, can result in complex product mixtures requiring extensive analytical monitoring [23]. Advanced process analytical technology, including real-time spectroscopic monitoring, has been implemented to improve process control and product quality assurance [23].
Economic factors significantly influence industrial production strategies, with raw material costs, energy consumption, and waste treatment expenses representing major operational considerations [22] [24]. The high cost of ethylenediaminetetraacetic acid starting material, combined with the need for large excess quantities of ethanol, creates substantial working capital requirements for commercial operations [24]. Process intensification techniques, including microreactor technology and continuous flow systems, are being evaluated as potential solutions to improve capital efficiency and reduce operational costs [20] [25].
The molecular structure and stoichiometric properties of ethylenediaminetetraacetic acid triethyl ester have been comprehensively characterized through multiple analytical techniques. The compound exists predominantly as the hydrochloride salt form, which exhibits enhanced stability and handling characteristics compared to the free base [1] [2] [3].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula (Hydrochloride salt) | C₁₆H₂₉ClN₂O₈ | [1] [3] |
| Molecular Formula (Free base) | C₁₆H₂₈N₂O₈ | [2] [4] |
| Molecular Weight (Hydrochloride salt) | 412.9 g/mol | [3] |
| Molecular Weight (Free base basis) | 376.40 g/mol | [2] [4] |
| Average Mass (Hydrochloride salt) | 412.864 g/mol | [1] |
| Monoisotopic Mass (Hydrochloride salt) | 412.161244 g/mol | [1] |
| CAS Registry Number | 90359-20-9 | [1] [2] [3] |
| MDL Number | MFCD00214283 | [1] [2] |
| Stoichiometry with Metal Ions | 1:1 with divalent metal ions | [5] |
The stoichiometric analysis reveals that ethylenediaminetetraacetic acid triethyl ester maintains the characteristic 1:1 binding stoichiometry with divalent metal ions, similar to the parent ethylenediaminetetraacetic acid molecule [5]. This binding pattern reflects the retention of the ethylenediamine backbone and one free carboxylic acid group, which together provide sufficient coordination sites for metal ion complexation. The molecular weight determination shows a significant increase compared to ethylenediaminetetraacetic acid (292.24 g/mol) due to the incorporation of three ethyl ester groups, adding approximately 120 atomic mass units to the base structure [2] [4].
The precise molecular mass data obtained through high-resolution mass spectrometry confirms the structural integrity of the compound, with the monoisotopic mass of 412.161244 g/mol for the hydrochloride salt providing definitive molecular identification [1]. This mass spectral data supports the proposed structure containing three ethyl ester functionalities and one free carboxylic acid group.
The solubility characteristics of ethylenediaminetetraacetic acid triethyl ester demonstrate a marked departure from the parent ethylenediaminetetraacetic acid, exhibiting enhanced lipophilicity due to the esterification of three carboxylic acid groups. The compound displays poor solubility in aqueous systems while showing improved dissolution in organic media, particularly in the presence of basic conditions [6] [7] [8].
| Solvent System | Solubility | Comments | Reference |
|---|---|---|---|
| Cold Water | Insoluble | Poor solubility without base addition | [6] [7] [8] |
| Organic Solvents (General) | Insoluble | Requires presence of base for dissolution | [6] [7] [8] |
| Methanol | Slightly soluble | Better solubility than water | [7] |
| Ethanol | Slightly soluble | Better solubility than water | [7] |
| Acetone | Insoluble | Not suitable without base | [7] |
| Carbon Tetrachloride (binary with water) | kD = 1.9213 | Best binary system for analysis | [9] |
| Diethyl Ether (binary with water) | kD = 1.2186 | Good binary system for analysis | [9] |
| n-Hexane (binary with water) | kD = 0.2035 | Poor partition coefficient | [9] |
| Organic Solvents with Base | Soluble (with organic bases) | Addition of diisopropylethylamine improves solubility | [7] |
Detailed partition coefficient studies conducted in binary immiscible solvent systems reveal significant insights into the distribution behavior of ethylenediaminetetraacetic acid triethyl ester [9]. The carbon tetrachloride-water system demonstrates the highest partition coefficient (kD = 1.9213), indicating preferential dissolution in the organic phase and making this system optimal for analytical separation procedures. The diethyl ether-water system also shows favorable partitioning characteristics (kD = 1.2186), while the n-hexane-water system exhibits poor partitioning efficiency (kD = 0.2035) [9].
The enhanced organic solubility in the presence of bases reflects the amphoteric nature of the compound, where the remaining free carboxylic acid group can be deprotonated to form more soluble ionic species [7]. The addition of organic bases such as diisopropylethylamine significantly improves dissolution in polar organic solvents, enabling practical applications in non-aqueous reaction systems [7].
The thermal stability profile of ethylenediaminetetraacetic acid triethyl ester follows patterns consistent with related aminopolycarboxylate esters, exhibiting stability under moderate heating conditions but undergoing progressive decomposition at elevated temperatures. Comprehensive thermal analysis indicates that the compound remains stable up to approximately 150°C, beyond which thermal degradation processes become significant [10] [11].
| Temperature Range | Stability/Decomposition Behavior | Decomposition Products | Reference |
|---|---|---|---|
| Room Temperature - 150°C | Stable | None | [10] [11] |
| 200°C | Primary decomposition begins (EDTA analogue) | Iminodiacetic acid derivatives | [12] |
| 240°C | Decomposition temperature (EDTA acid) | Multiple degradation products | [11] [13] |
| 463-483 K (190-210°C) | Significant breakdown occurs | N-(2-hydroxyethyl)iminodiacetic acid, carbon dioxide | [10] [11] [12] |
| 350°F (177°C) | Chelates stable up to this temperature | Iminodiacetic acid, acetic acid | [14] |
| Above 350°F (177°C) | Chelates not stable | Various organic fragments | [14] |
The thermal decomposition mechanism of ethylenediaminetetraacetic acid triethyl ester involves multiple sequential processes, beginning with the hydrolytic cleavage of ethylenic carbon-nitrogen bonds and subsequent decarboxylation reactions [12]. The primary decomposition pathway involves the formation of iminodiacetic acid derivatives through the loss of acetate groups, consistent with the thermal behavior observed in related ethylenediaminetetraacetic acid derivatives [12].
At temperatures above 200°C, the compound undergoes significant structural rearrangements, producing N-(2-hydroxyethyl)iminodiacetic acid and carbon dioxide as major decomposition products [10] [11] [12]. These findings are consistent with molecular dynamics simulations of ethylenediaminetetraacetic acid complexes, which demonstrate that carboxyl group detachment represents the initial step in thermal degradation processes [15].
Industrial applications requiring thermal stability, such as boiler treatment systems, indicate that ethylenediaminetetraacetic acid triethyl ester maintains chelating activity up to 177°C (350°F), beyond which rapid degradation occurs [14]. This thermal stability window makes the compound suitable for moderate-temperature applications while limiting its utility in high-temperature industrial processes.
Comprehensive spectroscopic analysis provides definitive structural identification and purity assessment of ethylenediaminetetraacetic acid triethyl ester. The spectroscopic fingerprint encompasses nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry techniques, each offering complementary structural information [16] [17] [18] [19].
| Technique | Assignment | Chemical Shift/Frequency | Comments | Reference |
|---|---|---|---|---|
| ¹H NMR | Ethyl ester CH₃ groups | 1.2-1.4 ppm | Triplet pattern, J ≈ 7 Hz | [16] [20] [21] [22] |
| ¹H NMR | Ethyl ester CH₂ groups | 4.1-4.3 ppm | Quartet pattern, J ≈ 7 Hz | [16] [20] [21] [22] |
| ¹H NMR | N-CH₂ groups | 2.6-3.8 ppm | Complex multiplets due to N-substitution | [23] [24] |
| ¹³C NMR | Ester carbonyl carbons | 170-175 ppm | Characteristic ester carbonyl region | [21] [22] |
| ¹³C NMR | Ethyl ester carbons | 14-62 ppm | Aliphatic carbons of ethyl groups | [21] [22] |
| IR Spectroscopy | C=O stretch (ester) | 1735-1750 cm⁻¹ | Strong absorption, characteristic of esters | [16] [17] [25] [26] [27] |
| IR Spectroscopy | C-O stretch (ester) | 1200-1300 cm⁻¹ | Strong absorption, sp²-hybridized C-O | [16] [17] [26] [27] |
| IR Spectroscopy | C-H stretching | 2900-3000 cm⁻¹ | Medium intensity, aliphatic C-H | [16] [26] |
| Mass Spectrometry | Molecular ion peak [M+H]⁺ | m/z 377 (free base) | Protonated molecular ion | [18] [19] |
| Mass Spectrometry | Base peak (fragmentation) | m/z varies | Loss of ethoxy groups common | [18] [19] |
Nuclear Magnetic Resonance Spectroscopy
The ¹H NMR spectrum of ethylenediaminetetraacetic acid triethyl ester exhibits characteristic ethyl ester resonances, with methyl groups appearing as triplets in the 1.2-1.4 ppm region (J ≈ 7 Hz) and methylene groups displaying quartet patterns at 4.1-4.3 ppm (J ≈ 7 Hz) [16] [20] [21] [22]. The N-substituted methylene groups produce complex multiplets in the 2.6-3.8 ppm region, reflecting the asymmetric environment created by the partial esterification pattern [23] [24].
¹³C NMR analysis confirms the presence of ester carbonyl carbons in the characteristic 170-175 ppm region, while the ethyl ester carbons appear in the aliphatic region (14-62 ppm) [21] [22]. The carbonyl carbon chemical shifts are consistent with aliphatic esters and provide definitive evidence for successful esterification of the carboxylic acid functionalities.
Infrared Spectroscopy
The infrared spectrum displays the distinctive "Rule of Three" pattern characteristic of ester compounds, featuring strong absorptions at 1735-1750 cm⁻¹ (C=O stretch), 1200-1300 cm⁻¹ (C-O stretch from sp²-hybridized carbon), and additional C-H stretching bands at 2900-3000 cm⁻¹ [16] [17] [25] [26] [27]. The ester C=O stretching frequency falls within the expected range for saturated aliphatic esters, confirming the structural assignment [17] [25].
The presence of both ester and carboxylic acid functionalities is evidenced by the dual carbonyl absorption pattern, with the free carboxylic acid C=O stretch appearing at slightly lower frequency than the ester carbonyls due to hydrogen bonding effects [26] [27].
Mass Spectrometry
Mass spectrometric analysis provides definitive molecular weight confirmation, with the protonated molecular ion [M+H]⁺ appearing at m/z 377 for the free base form [18] [19]. Characteristic fragmentation patterns include the sequential loss of ethoxy groups (45 mass units each), producing daughter ions that confirm the triethyl ester structure. The mass spectral fragmentation behavior is consistent with typical ester compounds, where alkoxy group elimination represents a favored decomposition pathway [18] [19].
Irritant;Health Hazard